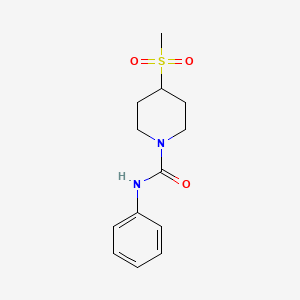

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a phenyl group attached to the carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base.

Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Formation of the Carboxamide Moiety: The carboxamide group is introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or borane complexes are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide is a chemical compound with potential applications in various scientific research fields. Research indicates its role in several biological activities, including anticancer properties and enzyme inhibition .

Scientific Research Applications

- Anticancer Activity Several studies have explored the anticancer potential of piperidine derivatives, including those structurally related to this compound . These compounds have shown cytotoxicity against human breast cancer cells (MCF-7) in vitro . Gene expression analysis has revealed that these compounds can downregulate the BCL-2 gene, which is involved in tumor suppression, apoptosis, cell cycle, and proliferation . Molecular docking studies have also predicted strong interactions between these compounds and target proteins, suggesting a potential mechanism for their anticancer activity .

- Monoacylglycerol Lipase (MAGL) Inhibition Piperidine derivatives have been identified as inhibitors of monoacylglycerol lipase (MAGL) . MAGL is an enzyme responsible for the inactivation of the endocannabinoid 2-arachidonoylglycerol in the brain . It also indirectly controls the levels of free fatty acids and other lipids with pro-inflammatory or pro-oncogenic effects, which are associated with pain and cancer progression .

- Inhibition of NAPE-PLD Pyrimidine-4-carboxamides with a piperidine group have been studied as inhibitors of N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), which are signaling lipids with various biological activities . Inhibiting NAPE-PLD can affect emotional behavior and may offer opportunities to study the enzyme's role in health and disease .

- Sigma Receptor Ligands Some 4-phenylpiperidine derivatives have been synthesized and evaluated as sigma receptor ligands . Sigma receptors are implicated in neuroprotection, and ligands targeting these receptors may have therapeutic potential .

Mecanismo De Acción

The mechanism of action of 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound may interact with receptors to modulate signaling pathways involved in inflammation and microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-methylsulfonylphenyl)indole: This compound shares the methylsulfonylphenyl moiety and exhibits similar anti-inflammatory and antimicrobial activities.

Sulfonamide-based Indole Analogs: These compounds also contain the sulfonamide group and are known for their broad-spectrum biological activities.

Uniqueness

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific structural features, such as the piperidine ring and the combination of the methylsulfonyl and phenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

4-(Methylsulfonyl)-N-phenylpiperidine-1-carboxamide is a sulfonamide compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl group attached to the carboxamide moiety.

Synthesis Overview

The synthesis typically involves:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors under basic conditions.

- Introduction of the Methylsulfonyl Group : Using methanesulfonyl chloride in the presence of a base.

- Attachment of the Phenyl Group : Through palladium-catalyzed cross-coupling methods.

- Formation of the Carboxamide Moiety : Reaction of the amine with a carboxylic acid derivative.

Biological Activity

This compound exhibits several biological activities, primarily in the fields of medicinal chemistry and pharmacology.

The compound acts by inhibiting certain enzymes, mimicking natural substrates to block active sites, and modulating receptor interactions involved in inflammation and microbial growth .

Pharmacological Properties

Research indicates that this compound has significant potential as:

- Anti-inflammatory Agent : Inhibits pathways involved in inflammatory responses.

- Antimicrobial Agent : Exhibits activity against various bacterial strains .

- Enzyme Inhibitor : Shows inhibition against acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and infections .

Case Studies

Several studies have explored the efficacy of this compound:

- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound could reduce inflammatory markers in animal models, suggesting its potential for treating chronic inflammatory diseases.

- Antimicrobial Efficacy : Research showed that this compound exhibited bactericidal activity against strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit AChE, with IC50 values indicating moderate potency compared to established inhibitors .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| Anti-inflammatory | COX Enzymes | 10 | Effective in reducing inflammation markers |

| Antimicrobial | E. coli | 15 | Bactericidal activity observed |

| Enzyme Inhibition | Acetylcholinesterase | 12 | Moderate potency compared to controls |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(4-methylsulfonylphenyl)indole | Indole | Anti-inflammatory |

| Sulfonamide-based Indole Analogs | Indole | Antimicrobial |

| This compound | Piperidine | Broad-spectrum activities |

Propiedades

IUPAC Name |

4-methylsulfonyl-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)12-7-9-15(10-8-12)13(16)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKMJBLKVZFVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.